

Spectroscopic Data and Analysis of MCPA-Sodium: An In-depth Technical Guide

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Compound of Interest

Compound Name: MCPA-sodium

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the identification and characterization of **MCPA-sodium** (sodium 2-(4-chloro-2-methylphenoxy)acetate). The information presented herein is intended to support research, quality control, and regulatory activities involving this widely used herbicide.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for MCPA, the parent acid of **MCPA-sodium**. The data for the sodium salt is expected to be very similar, with the most significant difference being the absence of the acidic proton in the ^1H NMR spectrum and a shift in the carboxylate vibrational frequency in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for (4-chloro-2-methylphenoxy)acetic acid

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.7[1]	Singlet	Carboxylic Acid (-COOH)
~7.1[1]	Multiplet	Aromatic (H-5)
~7.0[1]	Multiplet	Aromatic (H-3)
~6.6[1]	Multiplet	Aromatic (H-6)
4.67[1]	Singlet	Methylene (-O-CH ₂ -)
2.25[1]	Singlet	Methyl (-CH ₃)

Note: In **MPGA-sodium**, the carboxylic acid proton signal at ~10.7 ppm will be absent. Data is for the free acid, (4-chloro-2-methylphenoxy)acetic acid, in CDCl₃.[1]

Table 2: ¹³C NMR Spectroscopic Data for (4-chloro-2-methylphenoxy)acetic acid

Chemical Shift (δ) ppm	Assignment
174.91[1]	Carbonyl (-COO-)
130.99[1]	Aromatic (C-Cl)
126.54[1]	Aromatic (C-CH ₃)
112.36[1]	Aromatic (C-O)
Not available in snippet	Aromatic (C-H)
Not available in snippet	Aromatic (C-H)
Not available in snippet	Aromatic (C-H)
Not available in snippet	Methylene (-O-CH ₂ -)
Not available in snippet	Methyl (-CH ₃)

Note: Data is for the free acid, (4-chloro-2-methylphenoxy)acetic acid, in CDCl₃.[1] Complete peak assignments were not available in the provided search results.

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for MCPA

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~2930, ~2850	C-H stretch	Methyl, Methylene
~1710	C=O stretch	Carboxylic Acid
1550-1700	C=C stretch	Aromatic Ring
~1230, ~1333	C-O stretch	Phenoxy group
1182-1400	C-H bend	Methylene
~1483	C-H bend (scissoring)	Methylene

Note: For **MCPA-sodium**, the broad O-H stretch will be absent, and the C=O stretch of the carboxylate will shift to a lower wavenumber (typically in the 1650-1550 cm⁻¹ region).

Mass Spectrometry (MS)

Table 4: Key Mass Fragments for MCPA

m/z	Interpretation
199/201	[M-H] ⁻ (Molecular ion of the acid, isotopic pattern for Cl)[2]
141/143	[(4-chloro-2-methylphenoxy) ⁻] (Loss of carboxymethyl group, isotopic pattern for Cl)[2]

Note: Data obtained from LC-MS/MS analysis in negative ion mode.[2] The molecular ion of **MCPA-sodium** itself is typically not observed; instead, the anion of the dissociated acid is detected.

UV-Visible (UV-Vis) Spectroscopy

Table 5: UV-Visible Absorption Data for MCPA

Wavelength (λ max)	Molar Absorptivity (ϵ)	Solvent/Conditions
279 nm	$1550 \text{ M}^{-1}\text{cm}^{-1}$	Anionic form (pH 5.9)
277 nm	$1395 \text{ M}^{-1}\text{cm}^{-1}$	Molecular form
278 nm	Not specified	Aqueous solution

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

- For NMR Spectroscopy: Dissolve 5-25 mg of **MCPA-sodium** in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).^{[3][4]} The solution should be free of particulate matter; filter if necessary.^[3]
- For IR Spectroscopy (KBr Pellet): Grind 1-2 mg of **MCPA-sodium** with 100-200 mg of dry KBr powder.^[5] Press the mixture into a thin, transparent pellet using a hydraulic press.^[5]
- For Mass Spectrometry (LC-MS/MS): Sample preparation depends on the matrix. For water samples, direct injection after acidification may be possible.^[6] For complex matrices like soil or biological tissues, extraction with a solvent such as acetonitrile followed by a cleanup step (e.g., solid-phase extraction) is typically required.^{[2][7]}

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Chromatographic Separation:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
 - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Mass Spectrometric Detection:

- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is effective for detecting the deprotonated MCPA molecule.[2][6]
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (m/z 199) to a specific product ion (e.g., m/z 141).[2][8]

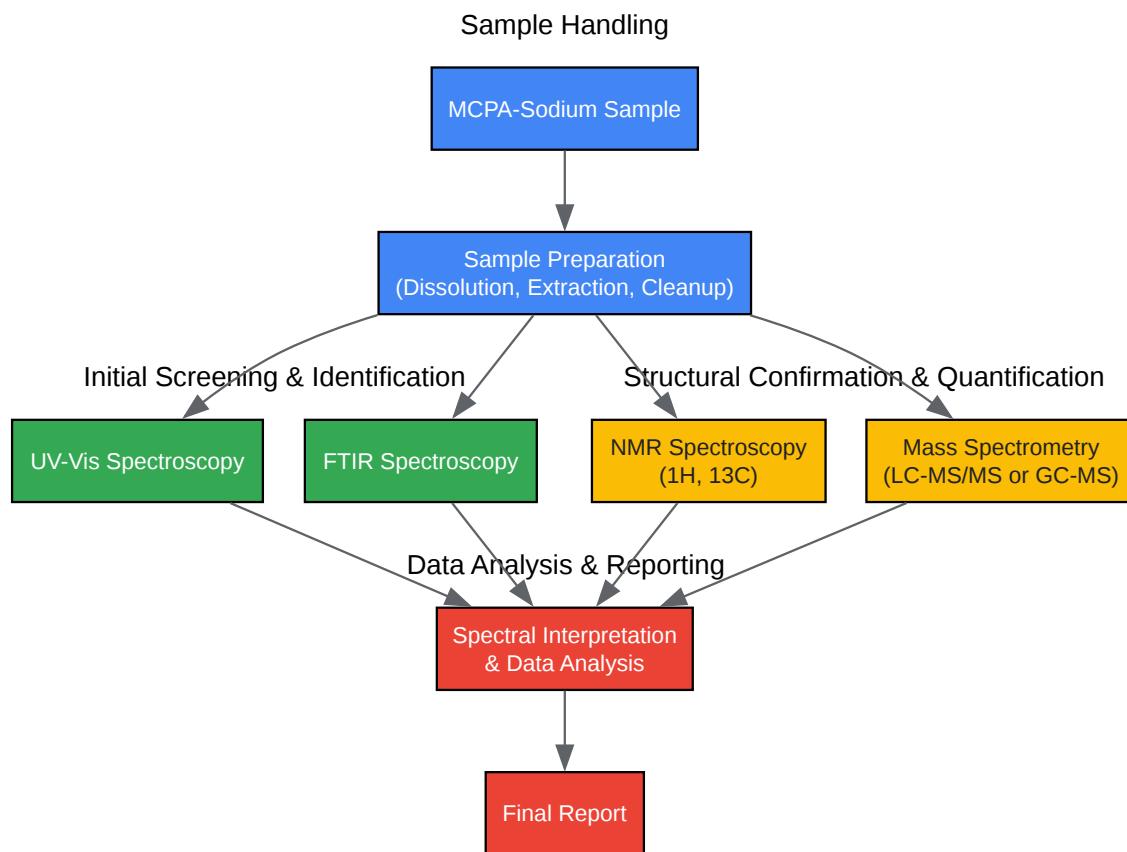
Gas Chromatography-Mass Spectrometry (GC-MS)

- Derivatization: MCPA is a non-volatile acid and requires derivatization before GC analysis. A common method is esterification to form the methyl ester.[9]
- Chromatographic Separation:
 - Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: A temperature gradient is used to ensure good separation and peak shape.
- Mass Spectrometric Detection:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Analysis Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Logical and Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and analysis of **MCPA-sodium**.

Workflow for Spectroscopic Analysis of MCPA-Sodium

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Caption: Logical workflow for the spectroscopic analysis of **MCPA-Sodium**.

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